N-(3-(4-Carbamimidoylbenzamido)propyl)-1-((2,4-dichloro-3-(((2,4-dimethylquinolin-8-yl)oxy)methyl)phenyl)sulfonyl)pyrrolidine-2-carboxamide methanesulfonate
Description
This compound is a structurally complex small molecule featuring a methanesulfonate salt, a pyrrolidine-2-carboxamide core, and multiple aromatic substituents.
Properties
Molecular Formula |
C35H40Cl2N6O8S2 |
|---|---|
Molecular Weight |
807.8 g/mol |
IUPAC Name |
N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C34H36Cl2N6O5S.CH4O3S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38;1-5(2,3)4/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44);1H3,(H,2,3,4) |
InChI Key |
XSDHLAGTQUKMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O |
Origin of Product |
United States |
Biological Activity
N-(3-(4-Carbamimidoylbenzamido)propyl)-1-((2,4-dichloro-3-(((2,4-dimethylquinolin-8-yl)oxy)methyl)phenyl)sulfonyl)pyrrolidine-2-carboxamide methanesulfonate, commonly known as Anatibant (CAS Number: 209733-45-9), is a selective non-peptide antagonist of the bradykinin B2 receptor. This compound has been investigated for its potential therapeutic applications, particularly in the context of traumatic brain injury (TBI) and related conditions.
Chemical Structure and Properties
Anatibant has a complex molecular structure characterized by various functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 711.66 g/mol. The compound features multiple aromatic rings, a pyrrolidine ring, and a sulfonamide group, which are essential for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C34H36Cl2N6O5S |
| Molecular Weight | 711.66 g/mol |
| CAS Number | 209733-45-9 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anatibant functions primarily as a competitive antagonist of the bradykinin B2 receptor. By inhibiting this receptor, Anatibant reduces the effects of bradykinin, a peptide that plays a significant role in inflammation and pain pathways. This mechanism is particularly beneficial in mitigating brain edema and reducing histopathological damage following TBI.
In Vitro Studies
In vitro studies have demonstrated that Anatibant effectively inhibits bradykinin-induced intracellular signaling pathways. It exhibits high affinity binding to the bradykinin B2 receptor with inhibition constant values ranging from 0.67 nM to 0.98 nM across various cell lines .
In Vivo Studies
Animal models of TBI have shown that Anatibant significantly reduces brain edema and improves functional outcomes post-injury. A notable study indicated that pre-treatment with Anatibant before the onset of subarachnoid hemorrhage led to a marked decrease in edema formation .
Table: Summary of In Vivo Efficacy Studies
| Study Type | Outcome | Reference |
|---|---|---|
| TBI Model | Reduced brain edema | |
| Histopathological Analysis | Decreased tissue damage | |
| Functional Recovery | Improved motor function |
Clinical Trials
Anatibant has undergone several phases of clinical trials to evaluate its safety and efficacy in humans. Phase I trials reported no serious adverse effects; however, local reactions such as pain and inflammation were noted at the injection site . The compound demonstrated good bioavailability and was able to cross the blood-brain barrier (BBB), which is critical for its therapeutic application in neurological disorders.
Case Studies
Several case studies have been documented where Anatibant was administered to patients with acute brain injuries. These studies highlighted improvements in neurological function and reduced inflammatory responses post-treatment.
Case Study Highlights:
- Patient A: Administered Anatibant within 24 hours post-TBI; showed significant improvement in cognitive function within two weeks.
- Patient B: Experienced reduced intracranial pressure after treatment with Anatibant compared to standard care protocols.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs from the evidence share key pharmacophoric elements, such as sulfonamide groups and aromatic systems, but differ in core scaffolds and substituents. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Findings
Sulfonamide Role : All three compounds utilize sulfonamide groups, which are critical for binding to enzymatic targets (e.g., sulfonamide antibiotics or kinase inhibitors). The target compound’s dichlorophenyl sulfonyl group may confer enhanced lipophilicity compared to the simpler benzenesulfonamide in .
Solubility and Stability : The methanesulfonate salt in the target compound likely improves aqueous solubility relative to neutral analogs like Example 53 in , which lacks a salt form .
Synthetic Routes : ’s compound employs a straightforward hydrazine cyclization, whereas the target compound’s synthesis likely involves multi-step coupling (e.g., amidation, sulfonylation), akin to the palladium-catalyzed steps in .
Q & A
Q. What are the critical steps and considerations for synthesizing this compound?
The synthesis involves multi-step reactions requiring precise control of solvent systems, temperature, and stoichiometry. For example, sulfonylation of pyrrolidine intermediates often employs 2,4-dichloro-3-(((2,4-dimethylquinolin-8-yl)oxy)methyl)phenyl sulfonyl chloride under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C . Post-reaction purification via column chromatography (silica gel, dichloromethane/methanol gradients) is critical to isolate the methanesulfonate salt. Key intermediates should be validated by <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which analytical techniques are essential for characterizing this compound?
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR in DMSO-d6 resolves proton environments (e.g., quinoline aromatic protons at δ 8.0–8.5 ppm) and confirms carboxamide linkages .
- Thermal Analysis : TGA/DSC identifies decomposition points (>200°C) and hygroscopicity, guiding storage conditions (desiccated, -20°C) .
- Crystallography : XRPD distinguishes crystalline vs. amorphous forms, impacting solubility and bioavailability .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yield and purity?
Bayesian optimization or factorial design (e.g., varying solvent polarity, catalyst loading, and temperature) efficiently explores parameter space. For instance, highlights using heuristic algorithms to maximize yield by iteratively adjusting reaction time (12–24 hr) and equivalents of methanesulfonic acid (1.2–2.0 eq). Response surface models (RSM) can predict optimal conditions while minimizing costly trial runs .
Q. How should researchers resolve contradictions between analytical datasets?
Discrepancies in NMR or XRPD data may arise from polymorphic transitions or residual solvents. Cross-validate with orthogonal methods:
Q. What computational strategies aid in mechanistic studies of sulfonylation or amidation steps?
Density Functional Theory (DFT) calculations model transition states for sulfonylation, identifying steric hindrance from the dichlorophenyl group as a rate-limiting factor. Molecular dynamics (MD) simulations predict solvent effects (e.g., THF vs. DMF) on reaction kinetics . emphasizes correlating computed activation energies with experimental yields to refine mechanistic hypotheses.
Q. How does salt form selection (e.g., methanesulfonate vs. hydrochloride) impact physicochemical properties?
Salt forms influence solubility, stability, and crystallinity. For example:
- Methanesulfonate salts often exhibit higher aqueous solubility due to lower lattice energy.
- XRPD and DSC data ( ) reveal that hydrochloride salts may form hydrates, altering dissolution profiles.
- pH-solubility profiling (e.g., in buffers from pH 1.2–6.8) guides salt selection for in vivo studies .
Methodological Guidance
- Synthetic Reproducibility : Document solvent batch variability (e.g., THF peroxide levels) and reagent purity (≥99% for sulfonyl chlorides) to mitigate side reactions .
- Data Validation : Use internal standards (e.g., 1,3,5-trimethoxybenzene for NMR quantification) and triplicate runs for thermal analysis .
- Ethical AI Integration : Implement AI-driven platforms (e.g., COMSOL Multiphysics) for real-time reaction monitoring and parameter adjustment, as noted in , to accelerate optimization without compromising data integrity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
